ORG-33628 Exhibits 2-Fold Higher Progesterone Receptor Binding Affinity Compared to Mifepristone
In a direct in vitro competitive binding assay, ORG-33628 displayed a binding affinity for the progesterone receptor (PR) that is twice as high as that of the reference antiprogestin mifepristone (RU-486) [1]. This enhanced PR engagement is a critical determinant of the compound's potent anti-progestational effects.
| Evidence Dimension | Progesterone receptor binding affinity (relative) |
|---|---|
| Target Compound Data | 2 (relative to mifepristone) |
| Comparator Or Baseline | Mifepristone (RU-486): 1 (reference) |
| Quantified Difference | 2-fold higher affinity |
| Conditions | In vitro competitive binding assay using human progesterone receptor |
Why This Matters
Higher PR binding affinity translates directly to more potent target engagement, which can enable lower effective doses and improved therapeutic windows in both research and potential clinical applications.
- [1] Kloosterboer HJ, Deckers GH, de Gooyer ME, Dijkema R, Orlemans EO, Schoonen WG. Pharmacological properties of a new selective antiprogestagen: Org 33628. Ann N Y Acad Sci. 1995;761:192-201. View Source
